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Tivozanib Treatment Protocol & Dosing

The standard dosing regimen for tivezanib in advanced Renal Cell Carcinoma (RCC) is detailed below.

Parameter

Specification

Indication

Recommended Dosage

Treatment Cycle

Treatment Duration

Dose Reduction (First
Step)

Relapsed or refractory advanced RCC following two or more prior
systemic therapies [1] [2].

1.34 mg orally, once daily [1] [2].

21 consecutive days of treatment, followed by 7 days off (a 28-day cycle)

(1] [2] [3].
Continued until disease progression or unacceptable toxicity [2].

0.89 mg once daily for 21 days, followed by 7 days off [2].
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Management of Adverse Events & Treatment
Discontinuation

Dose modifications are a critical part of managing treatment-related adverse events. The following table

outlines common reasons and actions.

Adverse Event

Severity/Grade

Recommended Management [2]

Hypertension

Cardiac Failure

Arterial
Thromboembolic
Event

Other Adverse Effects

Grade 3 (despite optimal
therapy)

Grade 4

Grade 3

Grade 4

Any grade

Grade 2 or 3 (persistent
or intolerable)

Grade 4

Withhold dose; resume at reduced dose when
hypertension improves to Grade <2.

Permanently discontinue.

Withhold dose; resume at reduced dose or
discontinue based on severity/persistence.

Permanently discontinue.

Permanently discontinue.

Withhold dose; resume at reduced dose when
toxicity resolves to Grade O or 1.

Permanently discontinue.

Efficacy Data from Clinical Trials

The approval and treatment guidelines are based on robust clinical trial data, particularly from the TIVO-3

study.
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. . . Objective

. ) Treatment Median Progression- Hazard Ratio

Trial (Population) . Response Rate
Arms Free Survival (PFS) (HR) for PFS
(ORR)
TIVO-3 (Overall Tivozanib vs. 5.6 months vs. 3.9 0.73 (95% CI: 18% vs. 8% [1] [2]
ITT) Sorafenib months [1] [2] 0.56-0.95) [1]
[2]

TIVO-3 (Prior Tivozanib vs. 5.5 months vs. 3.7 0.68 [3] 13% vs. 8% [3]
Axitinib Sorafenib months [3]

Subgroup)

Mechanism of Action & Experimental Background

Tivozanib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).

Understanding its mechanism is key for application in research and development.

e Target Specificity: Tivozanib potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3 tyrosine kinases.
Its half-maximal inhibition (IC50) for these receptors is at 0.24 nmol/L or lower, demonstrating high
potency. It also has activity against c-kit and PDGFR-[3, but with a greater than 10-fold selectivity
for VEGFRs over off-target kinases, which may contribute to a differentiated safety profile [4] [5].

¢ Experimental Rationale: The randomized discontinuation trial (RDT) design was used in early-
phase development to evaluate tivozanib's efficacy. This method is particularly useful for addressing
the heterogeneity in progression rates in metastatic RCC. In this design, patients with stable disease
at a landmark time point are randomized to continue treatment or receive a placebo, with
progression-free survival (PFS) as a primary endpoint [4].

The following diagram illustrates the primary signaling pathway targeted by tivozanib and the rationale for

its use after prior therapies, including similar agents.
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______________________________ :
Rationale for Tivozanib Post-Progression |
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Key Takeaways for Research and Development

e Sequential Therapy is Viable: Tivozanib remains active in patients who have progressed on other
VEGFR-TKIs, including axitinib. This is supported by maintained efficacy in the TIVO-3 subgroup
analysis [3].

o Differentiated Safety Profile: In head-to-head trials with sorafenib, tivozanib was associated with
lower rates of certain adverse events like diarrhea and hand-foot syndrome, and fewer patients
required dose reductions or interruptions [1] [2].
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e Treatment Discontinuation Logic: The primary reasons for permanent discontinuation in clinical
trials were disease progression and, less commonly, unacceptable toxicity. Management of AEs
with dose holds and reductions is crucial before resorting to discontinuation [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Tivozanib treatment duration timing discontinuation]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548162#tivozanib-

treatment-duration-timing-discontinuation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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